High-Affinity α4β2 Nicotinic Acetylcholine Receptor (nAChR) Binding: A Key Differentiator from Common Analogs
2-Chloro-N-(4-methoxybenzyl)nicotinamide exhibits high binding affinity for the human α4β2 nicotinic acetylcholine receptor (nAChR), a key target in cognitive function and nicotine addiction research, with a Ki value of 20 nM [1]. This contrasts sharply with its functional agonist activity at the same receptor, which is significantly weaker, exhibiting an EC50 of 9,900 nM in a calcium flux assay [1]. This binding preference is not a universal property of the nicotinamide class. In comparison, the closely related analog 2-amino-N-(4-methoxybenzyl)nicotinamide lacks documented α4β2 nAChR binding data in major databases, and the unsubstituted parent compound nicotinamide does not exhibit high-affinity binding to this receptor subtype, underscoring the unique contribution of the 2-chloro and 4-methoxybenzyl substituents to receptor recognition [2].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | 2-Amino-N-(4-methoxybenzyl)nicotinamide (No reported data) / Nicotinamide (No high-affinity binding) |
| Quantified Difference | Target compound shows specific high-affinity binding; comparators lack reported affinity at this receptor subtype. |
| Conditions | Displacement of [3H]Nicotine from human α4β2 nAChR in SHEP1 cell membranes after 2 hrs by liquid scintillation counting |
Why This Matters
This specific binding profile makes the compound a useful tool for studying α4β2 nAChR pharmacology, a function not shared by common nicotinamide analogs, justifying its selection for neuropharmacology research.
- [1] BindingDB. BDBM50437484. Ki: 20 nM; EC50: 9.90E+3 nM for α4β2 nAChR. Displacement of [3H]Nicotine in human SHEP1 cell membranes and calcium flux assay. View Source
- [2] PubChem. Nicotinamide. CID 936. Biological activity summary; no high-affinity α4β2 nAChR binding reported. View Source
